molecular formula C20H18ClN3O3S B2591691 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide CAS No. 450340-95-1

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

Cat. No. B2591691
CAS RN: 450340-95-1
M. Wt: 415.89
InChI Key: TUKQNVKISIVBDA-UHFFFAOYSA-N
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Description

“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide” is a chemical compound that has been attracting significant attention. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Matta et al. (2023), a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, the compound 12e, 12f, and 12k exhibited the highest growth inhibitory activity against microbial strains. Specifically, they showed significant inhibitory effects against microorganisms at minimum inhibitory concentration (MIC) values of 4.8, 5.1, and 4.0 μg/ml, respectively .

Antioxidant Activity

The same study also evaluated the antioxidant properties of these compounds. The synthesized derivatives demonstrated remarkable antioxidant activity compared to standard antioxidants. The DPPH free radical-scavenging assay revealed their efficacy in scavenging free radicals. These findings suggest potential applications in oxidative stress-related conditions .

Molecular Docking Studies

Molecular docking studies were conducted to evaluate the interactions of these compounds with specific enzymes. Notably, the binding affinities of compounds 12a-l ranged from −10.0 to −11.0 kcal/mol with the gram-positive S. aureus topoisomerase IV enzyme. Additionally, their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These results indicate that these compounds could serve as potential inhibitors for the novel SARS-CoV-2 virus, opening avenues for drug discovery .

Antipromastigote Activity

In another study, compound 13 (a related derivative) exhibited potent in vitro antipromastigote activity. Molecular simulation justified its desirable fitting pattern in the LmPTR1 pocket (active site) characterized by a lower binding free energy (−9.8 kcal/mol) .

Other Potential Applications

While the above fields highlight specific areas of interest, it’s worth noting that pyrazole-based compounds have been explored in various contexts, including anticancer, anti-inflammatory, and antiviral activities. Further research may uncover additional applications for this compound .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-15-6-12(7-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-4-13(21)8-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQNVKISIVBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

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